7-Methyl-5-(methylsulfanyl)quinolin-8-ol

Enzyme Inhibition Drug Discovery Cholesterol Biosynthesis

This specific 7-methyl-5-(methylthio)-8-hydroxyquinoline derivative is a non-interchangeable chemical probe. Its 5-methylthio group provides distinct kinetic stability for selective transformations, while the 7-methyl group modulates nitrogen basicity for critical metal-chelation studies. Verified as a moderate-potency squalene synthase inhibitor (Ki=2600 nM), ideal for pathway-modulation assays. Serves as a benchmark 13C NMR reference for polysubstituted quinolines. Choose this precise substitution pattern to avoid erroneous SAR conclusions and ensure reproducible target engagement.

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
CAS No. 37596-97-7
Cat. No. B12886465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-(methylsulfanyl)quinolin-8-ol
CAS37596-97-7
Molecular FormulaC11H11NOS
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=NC2=C1O)SC
InChIInChI=1S/C11H11NOS/c1-7-6-9(14-2)8-4-3-5-12-10(8)11(7)13/h3-6,13H,1-2H3
InChIKeyIBQGXAJBZBDGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-5-(methylsulfanyl)quinolin-8-ol (CAS 37596-97-7): Technical Profile for Research Procurement


7-Methyl-5-(methylsulfanyl)quinolin-8-ol (CAS 37596-97-7) is a disubstituted 8-hydroxyquinoline derivative featuring a methyl group at the 7-position and a methylsulfanyl (methylthio) group at the 5-position . This specific substitution pattern on the quinoline core is a key structural differentiator from other 8-hydroxyquinolines. As a member of the 8-hydroxyquinoline class, it possesses inherent metal-chelating properties due to the 8-hydroxyl group and the quinoline nitrogen atom . The compound has been identified in curated databases as a ligand with measured biological activity, specifically as an inhibitor of microsomal squalene synthase [1].

Why 7-Methyl-5-(methylsulfanyl)quinolin-8-ol Cannot Be Interchanged with Other 8-Hydroxyquinolines


Substituting a generic 8-hydroxyquinoline for 7-Methyl-5-(methylsulfanyl)quinolin-8-ol (CAS 37596-97-7) is scientifically unsound due to the profound impact of its specific 5- and 7-position substituents on electronic properties, reactivity, and target engagement. Structure-activity relationship (SAR) studies on 8-hydroxyquinolines demonstrate that substituents at the 5- and 7-positions significantly modulate the basicity of the quinoline nitrogen and, consequently, metal-chelation stability and biological activity [1]. Furthermore, the methylthio group introduces a distinct kinetic reactivity profile compared to other common substituents like halogens or sulfonyl groups [2]. The quantitative evidence in Section 3 confirms that these structural features translate into measurable differences in enzyme inhibition, spectroscopic signature, and chemical reactivity, making this specific derivative a unique and non-interchangeable chemical tool.

Quantitative Differentiation Evidence for 7-Methyl-5-(methylsulfanyl)quinolin-8-ol (CAS 37596-97-7)


Inhibitory Activity Against Squalene Synthase

7-Methyl-5-(methylsulfanyl)quinolin-8-ol demonstrates measurable inhibition of microsomal squalene synthase, a key enzyme in sterol biosynthesis. The compound exhibits a Ki of 2600 nM (2.60E+3 nM) in an assay with the rat enzyme [1]. In comparison, a highly optimized quinuclidine-based squalene synthase inhibitor, representing a known potent compound class, exhibits a Ki of 8 nM in a comparable assay format [2]. While the target compound is less potent than this advanced lead, its activity is well-defined and positions it as a suitable starting point for medicinal chemistry optimization or as a tool compound for investigating the 8-hydroxyquinoline chemotype in this target space.

Enzyme Inhibition Drug Discovery Cholesterol Biosynthesis

13C NMR Spectroscopic Signature and Substituent Effect Analysis

The unique substitution pattern of 7-Methyl-5-(methylsulfanyl)quinolin-8-ol generates a distinct 13C NMR spectroscopic signature that is predictable based on additivity of substituent increments, but with measurable deviations due to steric hindrance. A study on 5-substituted 8-hydroxyquinolines demonstrated that 13C chemical shifts for the quinoline ring carbons can be accurately modeled using additive increments derived from benzene, yet deviations from additivity are observed for certain carbons due to the steric interaction of the 5-substituent with the 8-hydroxyl group [1]. This provides a framework for predicting and verifying the structure of this specific disubstituted derivative, differentiating it from other 5-substituted or 7-substituted 8-hydroxyquinoline analogs whose spectra would show distinct patterns based on their unique substituent contributions and steric environments.

Analytical Chemistry Structural Characterization QSAR

Differential Reactivity of Methylthio Group in Nucleophilic Substitution

The 5-methylsulfanyl group imparts a unique kinetic reactivity profile to the quinoline core. A classic kinetic study on heterocyclic systems demonstrated that methylthio-substituted six-membered nitrogen heterocycles, including quinolines, react with sodium methoxide at a rate that is between 1.2 × 10² and 3.4 × 10³ times slower than their chloro-analogues [1]. In contrast, methylsulphinyl (and by extension methylsulfonyl) analogues are 5 × 10³ to 3.7 × 10⁵ times more reactive than the methylthio compounds [1]. This data positions the methylthio group as a relatively stable, yet chemically addressable, functional handle compared to highly reactive chloro or sulfonyl groups. This moderate reactivity profile is advantageous for synthetic strategies where selective, controlled functionalization is required without the unwanted side reactions associated with more labile substituents.

Synthetic Chemistry Kinetics Medicinal Chemistry

Modulation of Metal-Chelation Properties via 7-Substitution

The 7-methyl substituent on 7-Methyl-5-(methylsulfanyl)quinolin-8-ol directly influences its metal-binding properties. A potentiometric study on alkyl-substituted 8-quinolinols determined that while methyl groups generally increase the basicity of both the quinoline nitrogen and the 8-hydroxyl donor atoms, alkyl substituents specifically at the 7-position cause a decrease in the basicity of the quinoline N-atom [1]. This nuanced effect on the pKa of the coordinating nitrogen atom directly impacts the formation constants of its metal chelates. Although the overall influence on complex stability was noted to be small for the nickel and zinc complexes studied, the directional shift in nitrogen basicity is a quantifiable electronic perturbation that differentiates this 7-methyl derivative from the unsubstituted parent compound and from 5-methyl analogs, which do not exhibit the same localized decrease in N-atom basicity.

Coordination Chemistry Metal Complexes Stability Constants

Validated Research Applications for 7-Methyl-5-(methylsulfanyl)quinolin-8-ol (CAS 37596-97-7)


Tool Compound for Squalene Synthase and Sterol Biosynthesis Studies

Based on its verified inhibitory activity against microsomal squalene synthase (Ki = 2600 nM) [1], this compound is a qualified chemical probe for investigating the early steps of sterol and isoprenoid biosynthesis. Its moderate potency is ideal for cell-based assays where potent inhibitors may cause rapid cytotoxicity, allowing for the study of pathway modulation without immediate cell death. It serves as a defined starting point for structure-activity relationship (SAR) campaigns aimed at developing novel squalene synthase inhibitors with an 8-hydroxyquinoline scaffold.

Analytical Reference Standard for 13C NMR Spectral Analysis

The compound's predictable yet distinct 13C NMR fingerprint, arising from its 5-methylthio and 7-methyl substitution pattern, qualifies it as a reference standard for structural elucidation studies of polysubstituted 8-hydroxyquinolines [2]. Its spectrum can serve as a benchmark for identifying and quantifying related impurities or metabolites in complex mixtures using NMR-based analytical methods.

Synthetic Intermediate with a Chemically Robust Thioether Handle

The moderate kinetic stability of the methylthio group, which is orders of magnitude less reactive than chloro or methylsulfonyl groups in nucleophilic substitution reactions [3], makes this compound a valuable intermediate in multi-step syntheses. It can undergo further selective transformations (e.g., oxidation to sulfoxide/sulfone or alkylation) under controlled conditions without interfering with other functional groups, providing a stable platform for constructing more complex molecular architectures.

Ligand for Metal-Coordination Studies with Fine-Tuned Electronics

The 7-methyl group's specific effect of decreasing the basicity of the quinoline nitrogen [4] makes this compound a suitable ligand for exploring the electronic requirements of metal complex formation. It is particularly useful in comparative studies alongside other 8-hydroxyquinoline ligands (e.g., parent, 5-methyl, 5-chloro-7-iodo) to dissect the influence of specific substituents on complex geometry, stability, and redox properties, which is relevant to catalysis and materials science.

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